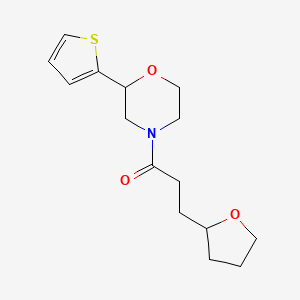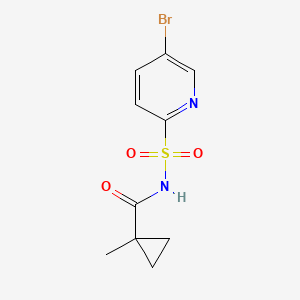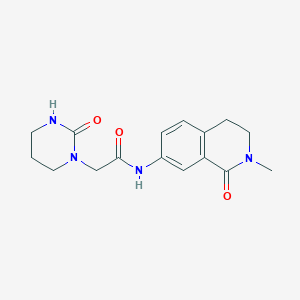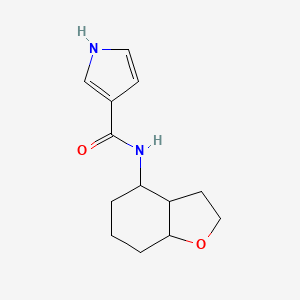![molecular formula C17H19N3O3 B7143814 N-cyclopropyl-2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7143814.png)
N-cyclopropyl-2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(2’,5’-dioxospiro[2,4-dihydro-1H-naphthalene-3,4’-imidazolidine]-1’-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2’,5’-dioxospiro[2,4-dihydro-1H-naphthalene-3,4’-imidazolidine]-1’-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a naphthalene derivative with an imidazolidine precursor under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for efficient acetylation.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2’,5’-dioxospiro[2,4-dihydro-1H-naphthalene-3,4’-imidazolidine]-1’-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the imidazolidine ring.
Substitution: Substituted acetamide derivatives with various functional groups.
Scientific Research Applications
N-cyclopropyl-2-(2’,5’-dioxospiro[2,4-dihydro-1H-naphthalene-3,4’-imidazolidine]-1’-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2’,5’-dioxospiro[2,4-dihydro-1H-naphthalene-3,4’-imidazolidine]-1’-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic naphthalene derivatives: Compounds with similar spirocyclic cores but different substituents.
Imidazolidine derivatives: Compounds with variations in the imidazolidine ring structure.
Cyclopropyl acetamides: Compounds with different substituents on the cyclopropyl and acetamide groups.
Uniqueness
N-cyclopropyl-2-(2’,5’-dioxospiro[2,4-dihydro-1H-naphthalene-3,4’-imidazolidine]-1’-yl)acetamide is unique due to its specific combination of a spirocyclic naphthalene core, an imidazolidine ring, and a cyclopropyl acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclopropyl-2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-14(18-13-5-6-13)10-20-15(22)17(19-16(20)23)8-7-11-3-1-2-4-12(11)9-17/h1-4,13H,5-10H2,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBVWWVNLWYLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)C3(CCC4=CC=CC=C4C3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7143743.png)
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone](/img/structure/B7143745.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-(2-thiophen-2-ylmorpholin-4-yl)propan-1-one](/img/structure/B7143750.png)

![N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7143780.png)


![2-[2-Methylpropyl(oxan-3-ylmethyl)amino]acetamide](/img/structure/B7143808.png)

![N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-(phenylcarbamoylamino)propanamide](/img/structure/B7143817.png)
![N-[2-[(4-methyl-1,3-thiazol-5-yl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7143823.png)
![5-N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-2-N-methylpyridine-2,5-dicarboxamide](/img/structure/B7143827.png)
![2,2-Dimethyl-3-oxo-3-[4-(thieno[3,2-b]thiophene-5-carbonyl)piperazin-1-yl]propanenitrile](/img/structure/B7143832.png)
